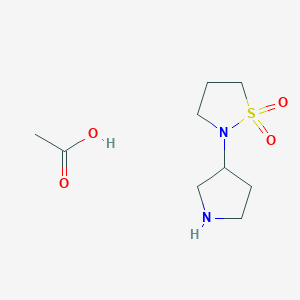
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride, also known as DMQX hydrochloride, is a chemical compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX hydrochloride has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride has been shown to have potent neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders. It has also been shown to modulate the release of other neurotransmitters such as dopamine and serotonin, which are implicated in several psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride is its high selectivity and potency towards AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride in scientific research. One of the potential applications is in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride can also be used to study the role of AMPA receptors in other physiological processes such as pain perception and addiction. Furthermore, the development of more potent and selective AMPA receptor antagonists based on the structure of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride can lead to the discovery of novel drugs for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride can be synthesized using a multistep process involving the reaction of 2,3-diaminobenzoic acid with 2-methyl-3-oxopentanoic acid followed by cyclization and subsequent reduction. The final product is obtained by reacting the resulting quinoxaline derivative with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release in the brain, which is implicated in several neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride has also been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)10-13(16)15(18)17-9-5-7-12-6-3-4-8-14(12)17;/h3-4,6,8,11,13H,5,7,9-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPTKPAKJZARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)
![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)
![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)


![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)

![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2593172.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)
